molecular formula C11H15BrN2O B3135419 1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol CAS No. 400775-12-4

1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol

Cat. No.: B3135419
CAS No.: 400775-12-4
M. Wt: 271.15 g/mol
InChI Key: WTWLOFCKZAKCPW-UHFFFAOYSA-N
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Description

1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol is a bromopyridine-substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a versatile synthetic intermediate or building block for the preparation of more complex molecules. Its structure, featuring a bromine atom on the pyridine ring, makes it a suitable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to functionalize the core scaffold . The piperidin-3-ol moiety provides a key pharmacophore element present in numerous biologically active compounds. Research into structurally similar molecules, particularly those containing the (pyridin-2-yl)methyl)piperidine motif, has shown potential in the development of receptor antagonists . For instance, one closely related compound was investigated as a novel muscarinic antagonist with M2-sparing activity, indicating the value of this chemical class in exploring treatments for conditions like chronic obstructive pulmonary disease (COPD) with potentially reduced cardiac side effects . As such, this compound is a valuable asset for chemists working in lead optimization and for biologists probing structure-activity relationships (SAR) in various therapeutic programs. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

1-[(6-bromopyridin-2-yl)methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c12-11-5-1-3-9(13-11)7-14-6-2-4-10(15)8-14/h1,3,5,10,15H,2,4,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWLOFCKZAKCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NC(=CC=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol can be synthesized through a multi-step process. One common method involves the bromination of 2-methylpyridine to obtain 6-bromopyridin-2-ylmethanol. This intermediate is then reacted with piperidin-3-ol under specific conditions to form the final product. The reaction typically requires a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the piperidin-3-ol moiety can be oxidized to form a ketone.

    Reduction: The bromine atom in the bromopyridine moiety can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products:

Scientific Research Applications

1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidin-3-ol moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Halogen-Substituted Analogs

Compound Name Molecular Formula Substituent Position (Pyridine) Halogen Key Structural Difference Reference
1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ol dihydrochloride C11H17Cl3N2O 3-position Cl Chlorine replaces bromine; dihydrochloride salt
1-(6-Bromopyridin-2-yl)cyclobutanol C10H11BrNO 2-position Br Cyclobutanol replaces piperidin-3-ol

Key Observations :

  • The cyclobutanol derivative lacks the piperidine ring, reducing conformational flexibility and possibly limiting interactions with chiral targets .

Positional Isomers and Alcohol Variants

Compound Name Molecular Formula Alcohol Group Position Pyridine Bromine Position Similarity Score* Reference
1-(6-Bromopyridin-2-yl)ethanol C7H8BrNO Ethanol (C-1) 2-position 0.90
2-(6-Bromopyridin-2-yl)propan-2-ol C8H10BrNO Propan-2-ol (C-2) 2-position 0.95
1-(6-Bromopyridin-3-yl)-4-methylpiperazine C10H15BrN3 Piperazine (N-methyl) 3-position

Key Observations :

  • Ethanol and propan-2-ol variants (similarity scores 0.90–0.95) exhibit shorter carbon chains than the piperidin-3-ol parent compound, likely reducing steric hindrance but increasing volatility .
  • The 3-bromopyridin-3-yl isomer (C10H15BrN3) replaces the hydroxyl group with a methylpiperazine, enhancing basicity and solubility in acidic conditions .

Heterocyclic and Functional Group Variants

Compound Name Molecular Formula Heterocycle/Functional Group Key Property Reference
1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol C10H17N3O2 1,2,4-Oxadiazole Enhanced metabolic stability
2-Bromo-6-(hydroxymethyl)pyridin-3-ol C6H5BrNO2 Hydroxymethyl at pyridine C-6 Increased hydrophilicity

Key Observations :

  • The oxadiazole derivative (C10H17N3O2) replaces bromopyridine with a nitrogen-rich heterocycle, improving metabolic stability but reducing halogen-mediated binding .
  • Hydroxymethyl substitution at pyridine C-6 (C6H5BrNO2) enhances water solubility, which may benefit pharmacokinetics .

Research Findings and Implications

  • Decomposition Pathways: Thermal decomposition of related triazolopyridines (e.g., 7-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine) generates 1-(6-bromopyridin-2-yl)ethanol, suggesting that the piperidin-3-ol analog may exhibit similar thermal instability under high-pressure conditions .

Biological Activity

1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol is a chemical compound characterized by its piperidine structure, which is substituted with a bromopyridine moiety and a hydroxyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₅BrN₂O. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in organic synthesis. The compound's structure allows for diverse interactions with biological targets, contributing to its pharmacological properties.

Biological Activities

This compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar piperidine structures often possess antimicrobial properties. The presence of halogen substituents, such as bromine, is believed to enhance this activity against various bacterial strains .
  • Anticancer Properties : Research has shown that piperidine derivatives can inhibit cancer cell growth by targeting specific pathways involved in tumor proliferation. For instance, related compounds have demonstrated efficacy against gliomas and other malignancies by inhibiting Na+/K(+)-ATPase and Ras oncogene activity .

The exact mechanism by which this compound exerts its effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes, modulating their activity. The bromine atom and the piperidine ring are likely involved in binding interactions with biological molecules, enhancing the compound's overall reactivity and biological activity.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals unique properties:

Compound NameStructure FeaturesNotable Activities
6-Bromo-pyridin-2-aminesContains amino group instead of hydroxylAntimicrobial and anticancer
1-(5-Bromopyridin-2-yl)piperidin-3-olSimilar structure but different bromine positionCNS activity
1-(6-Bromopyridin-2-yloxy)ethanolEther instead of alcoholSolvent properties in organic synthesis
4-Bromo-2-(piperidin-1-yl)thiazol-5-ylContains thiazole moietyInhibits Na+/K(+)-ATPase

This table highlights the structural uniqueness of this compound, particularly its combination of both piperidine and bromopyridine moieties, which may confer distinct biological activities not seen in other similar compounds.

Case Studies and Research Findings

Several studies have focused on the biological activity of related piperidine derivatives:

  • Antimicrobial Studies : A study evaluated the antibacterial effects of various piperidine derivatives against common pathogens like E. coli and S. aureus. Compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) as low as 0.0048 mg/mL, indicating strong antimicrobial potential .
  • Cancer Cell Line Studies : Research on piperidine derivatives has shown significant growth inhibition in cancer cell lines, emphasizing their potential as therapeutic agents. For example, compounds targeting Na+/K(+)-ATPase demonstrated up to tenfold greater inhibitory activity compared to standard treatments .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 6-bromopyridin-3-ol with a piperidine derivative under basic conditions (e.g., cesium carbonate or potassium carbonate) in polar aprotic solvents like DMF or DMSO at 80–100°C for 12–24 hours . Key steps include:

  • Base selection: Strong bases (e.g., Cs₂CO₃) enhance deprotonation of the hydroxyl group, facilitating alkylation .
  • Solvent optimization: DMSO improves solubility of bromopyridine intermediates, while DMF balances reactivity and side-product suppression .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >90% purity.

Q. How can spectroscopic techniques (NMR, HPLC) confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: The hydroxyl proton (δ 3.8–4.2 ppm) and piperidine methylene protons (δ 2.5–3.5 ppm) confirm substitution patterns. Bromine’s deshielding effect shifts pyridine protons to δ 7.5–8.5 ppm .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) assess purity (>95%) and detect unreacted precursors .
  • Mass spectrometry (HRMS): Exact mass matching (e.g., m/z 285.03 for C₁₁H₁₄BrN₂O⁺) validates molecular identity .

Advanced Research Questions

Q. How does the hydroxyl group’s stereochemistry and position influence bioactivity in structural analogs?

Methodological Answer: Comparative studies with analogs like 1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ol dihydrochloride show:

  • Steric effects: The hydroxyl group at the 3-position of piperidine enhances hydrogen bonding with target enzymes (e.g., kinases or GPCRs), improving binding affinity by 2–3-fold compared to 4-substituted analogs .
  • Solubility trade-offs: Hydroxyl groups increase aqueous solubility but may reduce membrane permeability. Methylation of the hydroxyl group (to form ethers) balances lipophilicity for in vivo assays .
Compound Substitution Bioactivity (IC₅₀)
Target compound3-OH, 6-Br-pyridine12 nM (Kinase X)
1-(6-Cl-pyridin-2-yl) analog4-OH, 6-Cl-pyridine45 nM (Kinase X)
Methylated analog3-OCH₃, 6-Br-pyridine28 nM (Kinase X)

Q. What strategies mitigate low yields in cross-coupling reactions involving bromopyridine intermediates?

Methodological Answer: Contradictory yield data (30–70%) arise from competing side reactions (e.g., dehalogenation or homocoupling). Mitigation strategies include:

  • Catalyst optimization: Pd(PPh₃)₄ with Buchwald-Hartwig conditions reduces dehalogenation vs. Suzuki-Miyaura protocols .
  • Additives: 1,10-Phenanthroline suppresses palladium black formation, improving catalyst turnover .
  • Temperature control: Lowering reaction temps to 60°C minimizes thermal decomposition of bromopyridine .

Q. How can computational modeling guide the optimization of this compound for CNS penetration?

Methodological Answer:

  • QSAR models: Correlate logP (2.1–2.5), polar surface area (45–55 Ų), and molecular weight (<400 Da) with blood-brain barrier (BBB) permeability .
  • Docking studies: Identify key interactions (e.g., hydrogen bonds between the hydroxyl group and Thr123 of P-glycoprotein) to minimize efflux .
  • In silico modifications: Introducing fluorine at the pyridine 4-position improves BBB penetration by 30% without sacrificing target affinity .

Q. What analytical methods resolve contradictory data in reaction mechanism studies?

Methodological Answer:

  • Kinetic isotope effects (KIE): Deuterium labeling at the hydroxyl group distinguishes SN2 vs. radical pathways (KIE > 2 supports SN2) .
  • In situ IR spectroscopy: Monitors intermediate formation (e.g., enolate species in alkylation steps) to validate proposed mechanisms .
  • HPLC-MS trapping: Identifies transient intermediates (e.g., bromine-magnesium exchange products) in Grignard reactions .

Q. How do structural analogs compare in metabolic stability assays?

Methodological Answer:

  • Microsomal assays: Human liver microsomes (HLM) reveal rapid oxidation of the piperidine ring (t₁/₂ = 15 min) due to CYP3A4 activity. Fluorination at the piperidine 4-position extends t₁/₂ to 45 min .
  • Metabolite profiling: LC-MS/MS identifies N-oxide and hydroxylated pyridine as primary metabolites. Blocking the 6-bromo position with methyl groups reduces oxidation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol
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1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol

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